methyl 4-(N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of MMBBS is based on its molecular formula, C20H22N2O4S. Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.Chemical Reactions Analysis
While the specific chemical reactions involving MMBBS are not detailed in the available resources, benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antimicrobial Properties
Indole derivatives have been investigated for their antimicrobial effects:
- Novel 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues showed promising antimicrobial activity .
- Compound 7b exhibited good antibacterial activity among piperazine chrome-2-one compounds .
Antitubercular Potential
Researchers synthesized various 3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole derivatives as antitubercular agents against Mycobacterium tuberculosis .
Catalytic Hydrogenation
Methyl benzoate can be hydrogenated to benzyl aldehyde using appropriate catalysts. Optimization of catalysts enhances the efficiency and sustainability of benzaldehyde synthesis .
Conclusion
The indole scaffold, present in “methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate,” holds immense promise for newer therapeutic possibilities. Researchers are actively investigating its multifaceted biological activities, making it an exciting compound for future drug development .
properties
IUPAC Name |
methyl 4-[4-[benzyl(methyl)amino]but-2-ynylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-22(16-17-8-4-3-5-9-17)15-7-6-14-21-27(24,25)19-12-10-18(11-13-19)20(23)26-2/h3-5,8-13,21H,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSNSMMMPTUODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.